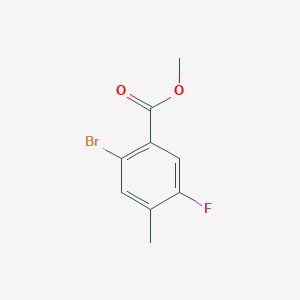

Methyl 2-bromo-5-fluoro-4-methylbenzoate

Description

Contextual Significance of Halogenated Benzoate (B1203000) Esters in Contemporary Synthetic Chemistry

Halogenated aromatic compounds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. jocpr.com The inclusion of halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Benzoate esters, on the other hand, are common precursors in organic synthesis, readily undergoing transformations to a variety of other functional groups. The combination of these features in halogenated benzoate esters makes them powerful tools for synthetic chemists. They provide a stable scaffold that can be selectively functionalized, allowing for the construction of intricate molecular architectures. Aromatic compounds are used in a wide range of pharmaceuticals, including analgesics, antibiotics, and anticancer agents. numberanalytics.com

Rationale for Dedicated Academic Investigation of Methyl 2-bromo-4-fluoro-5-methylbenzoate

The specific substitution pattern of Methyl 2-bromo-4-fluoro-5-methylbenzoate, featuring a bromine atom, a fluorine atom, a methyl group, and a methyl ester on the benzene (B151609) ring, presents a unique combination of reactive sites and electronic properties. This complexity makes it an intriguing subject for academic investigation. The presence of multiple, distinct functional groups allows for a range of selective chemical modifications, making it a valuable intermediate for the synthesis of complex target molecules. nbinno.com The study of such polysubstituted aromatic compounds is crucial for advancing the field of organic synthesis and for the discovery of new molecules with potential applications in various fields, including drug discovery. nbinno.com

Chemical and Physical Properties of Methyl 2-bromo-4-fluoro-5-methylbenzoate

| Property | Value |

| CAS Number | 1437780-13-6 |

| Molecular Formula | C₉H₈BrFO₂ |

| Molecular Weight | 247.06 g/mol |

| Appearance | Colorless oil chemicalbook.com |

Synthesis and Mechanistic Insights

A documented synthesis of Methyl 2-bromo-4-fluoro-5-methylbenzoate involves a multi-step process starting from Methyl 2-amino-4-fluoro-5-methylbenzoate. chemicalbook.com

The synthesis proceeds via a Sandmeyer-type reaction. The key steps are:

Diazotization: The starting material, Methyl 2-amino-4-fluoro-5-methylbenzoate, is treated with an aqueous solution of sodium nitrite (B80452) in the presence of hydrobromic acid at a low temperature (0°C). This converts the amino group into a diazonium salt. chemicalbook.com

Sandmeyer Reaction: The resulting diazonium salt is then reacted with copper(I) bromide. This facilitates the replacement of the diazonium group with a bromine atom, yielding Methyl 2-bromo-4-fluoro-5-methylbenzoate. chemicalbook.com

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the final product as a colorless oil with a reported yield of 74%. chemicalbook.com

Spectroscopic Data and Structural Elucidation

The structure of Methyl 2-bromo-4-fluoro-5-methylbenzoate has been confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

| Spectral Data Type | Observed Signals (CDCl₃, 500 MHz) |

| ¹H NMR | δ 7.655 (d, J=8.0 Hz, 1H), 7.257 (d, J=8.5 Hz, 1H), 3.837 (s, 3H), 2.177 (s, 3H) ppm chemicalbook.com |

The ¹H NMR spectrum shows distinct signals corresponding to the different protons in the molecule, and their splitting patterns and chemical shifts provide valuable information about their chemical environment and connectivity. chemicalbook.com

Applications in Organic Synthesis

As a polysubstituted aromatic compound, Methyl 2-bromo-4-fluoro-5-methylbenzoate is a valuable intermediate in organic synthesis. Its utility stems from the presence of multiple functional groups that can be selectively manipulated. For instance, the bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon bonds. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides or alcohols. The fluorine and methyl groups also influence the reactivity and properties of the molecule. This versatility makes it a useful building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. nbinno.com

Properties

IUPAC Name |

methyl 2-bromo-5-fluoro-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUAHBVLDMKKXIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for Methyl 2 Bromo 5 Fluoro 4 Methylbenzoate

Established Synthetic Routes for Methyl 2-bromo-5-fluoro-4-methylbenzoate and Closely Related Isomers

Established synthetic routes to this compound and its isomers often rely on well-understood and robust reactions, primarily diazotization and halogenation sequences, as well as the esterification of pre-functionalized benzoic acid derivatives.

Diazotization and Halogenation Sequences (e.g., Sandmeyer-type Reactions from Aminobenzoate Precursors)

A cornerstone in the synthesis of aryl halides from aryl amines is the Sandmeyer reaction, a versatile method that proceeds via the formation of a diazonium salt. nih.gov This approach is particularly valuable for introducing halogens into specific positions on an aromatic ring that may not be accessible through direct halogenation due to the directing effects of existing substituents.

A closely related isomer, Methyl 2-bromo-4-fluoro-5-methylbenzoate, can be synthesized from Methyl 2-amino-4-fluoro-5-methylbenzoate. In this process, the amino group is first converted to a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid, such as hydrobromic acid. The resulting diazonium salt is then treated with a copper(I) bromide catalyst, which facilitates the substitution of the diazonium group with a bromine atom, yielding the desired product. chemicalbook.com A similar strategy has been patented for the synthesis of 5-bromo-3-fluoro-2-methylbenzoate, where 2-methyl-3-amino-5-bromobenzoate is subjected to diazotization with sodium nitrite in the presence of hexafluorophosphoric acid and sulfuric acid. google.com

| Starting Material | Reagents | Product | Yield |

| Methyl 2-amino-4-fluoro-5-methylbenzoate | 1. NaNO₂, HBr2. CuBr | Methyl 2-bromo-4-fluoro-5-methylbenzoate | 74% chemicalbook.com |

| 2-methyl-3-amino-5-bromobenzoate | NaNO₂, HPF₆, H₂SO₄ | 5-bromo-3-fluoro-2-methylbenzoate | Not specified google.com |

Esterification Strategies of Substituted Benzoic Acid Derivatives

Another fundamental approach to the synthesis of this compound involves the esterification of the corresponding carboxylic acid, 2-bromo-5-fluoro-4-methylbenzoic acid. This method is advantageous when the substituted benzoic acid is readily available or can be synthesized efficiently.

The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method. For instance, a patented procedure describes the esterification of 4-bromo-2-methylbenzoic acid by dissolving it in methanol (B129727) and using concentrated sulfuric acid as the catalyst. The reaction is typically driven to completion by heating under reflux. google.com A similar protocol involves passing dry hydrogen chloride gas into a methanol solution of the carboxylic acid, such as 4-bromo-2-chlorobenzoic acid, to promote esterification. chemicalbook.com These methods are broadly applicable to a wide range of substituted benzoic acids.

| Carboxylic Acid | Alcohol | Catalyst | Product |

| 4-bromo-2-methylbenzoic acid | Methanol | Concentrated H₂SO₄ | Methyl 4-bromo-2-methylbenzoate google.com |

| 4-bromo-2-chlorobenzoic acid | Methanol | Dry HCl gas | Methyl 4-bromo-2-chlorobenzoate chemicalbook.com |

Exploration of Alternative Synthetic Pathways for Polyhalogenated Methylbenzoate Derivatives

Beyond the more traditional routes, the synthesis of polyhalogenated methylbenzoates can be achieved through alternative pathways that offer different strategic advantages, such as altered regioselectivity or the use of different starting materials.

Direct Bromination and Subsequent Functional Group Interconversions

Direct bromination of a suitably substituted toluene (B28343) or benzoate (B1203000) derivative can be a viable route, provided that the directing effects of the existing substituents favor the desired regiochemistry. For example, the direct bromination of 3-fluorotoluene (B1676563) has been reported, yielding 2-bromo-5-fluorotoluene (B1266450) among other isomers. chemicalbook.com While this specific product is not the direct precursor to the target molecule, it demonstrates the feasibility of introducing bromine into a fluorotoluene system.

Following direct bromination, subsequent functional group interconversions would be necessary to arrive at the final product. This could involve, for example, the oxidation of the methyl group to a carboxylic acid, followed by esterification. The oxidation of substituted toluenes to their corresponding benzoic acids is a well-established transformation, often carried out using strong oxidizing agents like potassium permanganate (B83412). youtube.com

Multi-step Sequences Involving Strategic Introduction of Halogens and Other Functional Groups (e.g., Cyano, Iodo)

Complex substitution patterns on aromatic rings often necessitate multi-step synthetic sequences where functional groups are strategically introduced and manipulated. libretexts.org A patent for the synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester illustrates such an approach. The synthesis begins with 2-amino-4-bromo-5-fluorobenzoic acid methyl ester, which undergoes a diazotization reaction in the presence of sodium nitrite and an iodide source to yield 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester. The iodo group is then displaced by a cyano group through a nucleophilic substitution reaction, demonstrating a sequence where one halogen is used to introduce another functional group. google.com This strategy of using a Sandmeyer-type reaction to introduce an iodo group, which is then further functionalized, highlights the versatility of these multi-step approaches.

| Starting Material | Intermediate | Final Product |

| 2-amino-4-bromo-5-fluorobenzoic acid methyl ester | 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester | 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester google.com |

Friedel-Crafts Acylation and Hydrolysis in Fluoro- and Methyl-Substituted Toluene Derivatives

The Friedel-Crafts acylation is a powerful tool for introducing an acyl group onto an aromatic ring, which can then be further manipulated. In the context of synthesizing the target molecule, one could envision a Friedel-Crafts acylation of a suitable fluoro- and methyl-substituted toluene derivative. For instance, the acylation of toluene itself is a well-known reaction, and the directing effects of the methyl and fluoro substituents would guide the position of the incoming acyl group. libretexts.org

A hypothetical route could involve the Friedel-Crafts acylation of a fluorotoluene derivative to introduce a keto group, which could then be transformed into the desired carboxylic acid ester. The ketone could be oxidized, for example, through a Baeyer-Villiger oxidation to form an ester, which could then be hydrolyzed and re-esterified to the methyl ester. Alternatively, the acyl group could be introduced in a way that allows for its conversion to the carboxylic acid moiety through other oxidative cleavage methods. The success of this approach would depend on the regioselectivity of the initial Friedel-Crafts acylation on the specific fluorotoluene starting material.

Emerging and Advanced Synthetic Methodologies in Fluorinated Aromatic Synthesis

The synthesis of fluorinated aromatic compounds, such as this compound, is a focal point of modern organic chemistry due to their prevalence in pharmaceuticals, agrochemicals, and materials science. morressier.com The introduction of fluorine atoms into an aromatic ring can significantly alter a molecule's physical, chemical, and biological properties. morressier.com Consequently, advanced and efficient synthetic methods are continuously being developed to create these valuable structures.

Catalytic Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Negishi) Utilizing Halogenated Aromatic Precursors

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, providing a versatile approach to functionalizing halogenated aromatic precursors. ubc.caresearchgate.net These reactions are fundamental in synthesizing complex molecules from simpler, readily available starting materials. researchgate.netnih.gov

The Suzuki-Miyaura coupling reaction, which joins an organohalide with an organoboron compound, is widely used due to its mild reaction conditions, low toxicity of reagents, and broad functional group tolerance. nih.govnih.gov For a precursor to this compound, a Suzuki reaction could be employed to introduce the methyl or other aryl groups onto a di-halogenated fluorinated benzene (B151609) ring. The reaction is typically catalyzed by a palladium complex and requires a base to activate the organoboron species. youtube.commdpi.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields. researchgate.netnih.gov For instance, the catalyst system CataXCium A Pd G3 has been shown to be effective for Suzuki-Miyaura cross-couplings on challenging substrates like unprotected ortho-bromoanilines, demonstrating compatibility with diverse functional groups. nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgnih.gov This reaction has become a primary method for synthesizing aryl amines. wikipedia.org While not directly used to synthesize the carbon skeleton of this compound, it is a key method for functionalizing similar halogenated aromatic precursors with nitrogen-containing groups, which is a common step in the synthesis of many pharmaceuticals. wikipedia.orgnih.govresearchgate.net The mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.org The development of sterically hindered phosphine (B1218219) ligands has been critical to the reaction's success, allowing for the coupling of a wide range of aryl halides and amines under mild conditions. wikipedia.orgresearchgate.net

The Negishi coupling reaction involves the coupling of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.org A key advantage of the Negishi reaction is the high reactivity of organozinc reagents, which often leads to faster reaction times compared to other cross-coupling methods. wikipedia.org However, these reagents are sensitive to moisture and air, requiring anhydrous reaction conditions. wikipedia.org This method is particularly valuable for its ability to form bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org In the context of fluorinated aromatics, nickel-catalyzed Negishi couplings have been developed for the functionalization of C-F bonds, allowing for the synthesis of highly substituted aryl fluoride (B91410) molecules under mild conditions. ubc.ca

The table below illustrates the optimization of reaction conditions for a representative Buchwald-Hartwig amination of bromobenzene (B47551) with carbazole, highlighting the importance of catalyst and ligand selection.

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | P(t-Bu)₃ | NaOt-Bu | Toluene | 98 | researchgate.net |

| 2 | Pd₂(dba)₃ | P(t-Bu)₃ | NaOt-Bu | Toluene | 96 | researchgate.net |

| 3 | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 85 | researchgate.net |

| 4 | Pd(dppf)Cl₂ | - | NaOt-Bu | Toluene | 75 | researchgate.net |

| 5 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | <5 | researchgate.netnih.gov |

Green Chemistry Innovations in the Synthesis of Halogenated Benzoates

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of halogenated benzoates, these principles are applied to improve safety and environmental benignity.

One key area of innovation is the use of safer, more environmentally friendly reagents and solvents. For example, methods have been developed for the synthesis of halogenated heterocycles using simple sodium halides as the source of electrophilic halogens in an environmentally friendly solvent like ethanol. nih.gov This approach avoids the use of more toxic and corrosive halogenating agents. nih.govmt.com The use of "table salt" (sodium chloride) as a source of "electrophilic chlorine" for chlorination reactions represents a significant step towards greener halogenation processes. nih.gov

Another green chemistry approach involves the use of catalysts to improve reaction efficiency and reduce waste. Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and reused, minimizing waste streams. mdpi.com For instance, SnP₂O₇ has been used as a reusable heterogeneous catalyst for condensation reactions to produce benzothiazoles in high yields with short reaction times. mdpi.com

Furthermore, performing reactions under milder conditions, such as at room temperature and in the absence of harsh acids or bases, contributes to the greenness of a synthetic route. researchgate.net The development of catalytic systems that operate efficiently under such conditions is an active area of research. The goal is to create synthetic pathways that are not only efficient in terms of yield but also in their use of energy and materials, while minimizing environmental impact. nih.govmdpi.com

Advanced Derivatization Techniques for Modified Structures

Derivatization involves chemically modifying a compound to produce a new compound with different properties. For a molecule like this compound, the existing functional groups offer several handles for advanced derivatization.

The bromine atom is a prime site for modification via the catalytic cross-coupling reactions discussed previously (Suzuki, Buchwald-Hartwig, Negishi, etc.). nih.govwikipedia.orgwikipedia.org This allows for the introduction of a wide array of substituents, including alkyl, alkenyl, aryl, and heteroaryl groups, at the 2-position of the benzoate ring. This strategy is a cornerstone of medicinal chemistry for creating libraries of related compounds for biological screening.

The ester functional group (-COOCH₃) can also be derivatized. It can be hydrolyzed to the corresponding carboxylic acid (2-bromo-5-fluoro-4-methylbenzoic acid). This acid can then be converted to other esters, amides, or an acyl halide, which is a versatile intermediate for further reactions. gcms.cz For example, reacting the carboxylic acid with various alcohols (esterification) or amines (amidation) can produce a diverse set of derivatives.

Furthermore, while the C-F bond is generally strong and less reactive, modern methods for C-F bond activation are emerging, which could potentially allow for derivatization at the 5-position. mdpi.combeilstein-journals.orgnih.gov Metal-catalyzed activation of aromatic C-F bonds is a challenging but promising field for the late-stage functionalization of complex fluorinated molecules. beilstein-journals.orgnih.gov

Chemical derivatization is also a key technique in analytical chemistry to improve the chromatographic performance and detection sensitivity of analytes. nih.govnih.gov For instance, fluorinated benzoic acids can be derivatized to enhance their detection in analytical methods like HPLC or GC-MS. nih.govdaneshyari.com

Optimization of Reaction Conditions for Enhanced Yields and Purity

Optimizing reaction conditions is a critical process in chemical synthesis to maximize the yield and purity of the desired product while minimizing reaction time and the formation of byproducts. researchgate.net For the synthesis and derivatization of halogenated aromatics like this compound, several parameters are systematically varied.

Key parameters for optimization in cross-coupling reactions include the choice of catalyst, ligand, base, solvent, temperature, and reaction time. researchgate.net The catalyst and ligand combination is often the most crucial factor, as it dictates the reactivity and selectivity of the transformation. nih.gov For example, in Suzuki-Miyaura couplings, palladium catalysts paired with bulky, electron-rich phosphine ligands are often highly effective. nih.gov

The choice of base is also critical; it must be strong enough to facilitate the catalytic cycle (e.g., in the transmetalation step of the Suzuki reaction) but not so harsh that it causes degradation of the starting materials or products. researchgate.netnih.gov Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOt-Bu). researchgate.netnih.gov

Solvent selection impacts the solubility of reagents and the stability of catalytic intermediates. Common solvents for cross-coupling reactions include toluene, dioxane, and tetrahydrofuran (B95107) (THF). researchgate.net The temperature is adjusted to ensure a reasonable reaction rate without causing decomposition of the catalyst or products.

The following table demonstrates the optimization of various parameters for a Suzuki-Miyaura cross-coupling reaction, showing how systematic changes can significantly impact the product yield.

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 80 | 75 | nih.gov |

| 2 | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane/H₂O | 100 | 88 | nih.gov |

| 3 | CataXCium A Pd G3 | - | K₃PO₄ | Dioxane/H₂O | 100 | 99 | nih.gov |

| 4 | CataXCium A Pd G3 | - | K₂CO₃ | Dioxane/H₂O | 100 | 85 | nih.gov |

| 5 | CataXCium A Pd G3 | - | K₃PO₄ | THF/H₂O | 65 | 92 | nih.gov |

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Bromo 5 Fluoro 4 Methylbenzoate

Electrophilic and Nucleophilic Aromatic Substitution Pathways

The reactivity of the aromatic ring in Methyl 2-bromo-5-fluoro-4-methylbenzoate is intricately governed by the electronic and steric interplay of its four substituents: a bromine atom, a fluorine atom, a methyl group, and a methyl ester group. These substituents dictate the pathways for both electrophilic and nucleophilic aromatic substitution reactions.

Nucleophilic Displacement Reactions Involving the Bromine Atom

Aromatic rings that are substituted with electron-withdrawing groups are activated towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org In this compound, the presence of the fluoro and methyl ester groups, which are electron-withdrawing, renders the ring susceptible to attack by nucleophiles. This can lead to the displacement of one of the halogen atoms.

In polyhalogenated aromatic compounds, the displacement of bromine versus fluorine is a competitive process. The outcome is determined by two key factors: the carbon-halogen bond strength and the ability of the halogen to stabilize the intermediate Meisenheimer complex through its inductive effect. masterorganicchemistry.com The C-F bond is significantly stronger than the C-Br bond. However, fluorine's high electronegativity makes the carbon atom it is attached to highly electrophilic and effectively stabilizes the negative charge in the reaction intermediate. masterorganicchemistry.comyoutube.com

For nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile to form the stabilized carbanion (Meisenheimer complex). libretexts.orgmasterorganicchemistry.com Consequently, the leaving group ability is often inverted from typical SN2 reactions, with fluorine frequently being a better leaving group than bromine or chlorine. masterorganicchemistry.com Studies on bromopolyfluoroaromatic compounds have shown that the rate of nucleophilic displacement of fluorine can be more sensitive to the electronic effects of other substituents on the ring compared to the displacement of bromine.

Influence of Fluoro and Methyl Substituents on Aromatic Ring Reactivity and Regioselectivity

The reactivity of the benzene (B151609) ring towards electrophiles is determined by the cumulative electronic effects of its substituents. Activating groups donate electron density, making the ring more nucleophilic, while deactivating groups withdraw electron density. libretexts.org

Methyl Group (-CH₃): As an alkyl group, it is an activating substituent. It donates electron density to the ring through an inductive effect and hyperconjugation, making the ring more reactive towards electrophiles than benzene. It directs incoming electrophiles to the ortho and para positions.

Fluoro Group (-F): Halogens exhibit a dual nature. Fluorine has a strong electron-withdrawing inductive effect (-I) which deactivates the ring. Conversely, it has an electron-donating resonance effect (+R) due to its lone pairs, which activates the ring. For fluorine, the inductive effect is dominant, making it a deactivator, albeit a mild one. libretexts.org However, the resonance effect directs incoming electrophiles to the ortho and para positions.

Bromo Group (-Br): Similar to fluorine, bromine is an ortho, para-directing deactivator. Its inductive effect also outweighs its resonance effect.

Methyl Ester Group (-COOCH₃): This group is strongly deactivating due to both inductive and resonance electron withdrawal. It directs incoming electrophiles to the meta position.

Regioselectivity: In this compound, the substitution pattern is 1,2,4,5. The only available positions for electrophilic attack are C3 and C6. The directing effects of the existing substituents on these positions would be as follows:

Position C3: Is ortho to the bromo (directing) and the ester (non-directing), and meta to the methyl (non-directing) and fluoro (non-directing) groups.

Position C6: Is ortho to the fluoro (directing) and the methyl (directing), and meta to the bromo (non-directing) and the ester (non-directing) groups.

Considering the powerful ortho, para-directing influence of the activating methyl group and the fluoro group, electrophilic attack is most likely to be directed to position C6.

Halogen-Specific Reactivity Patterns

The reactivity patterns of fluorine and bromine on the aromatic ring differ significantly, both in electrophilic and nucleophilic substitutions.

In electrophilic aromatic substitution , while both are deactivating ortho, para-directors, fluorine's effect is considered anomalous. Reactions at the para position of fluorobenzene (B45895) can be faster than at a single position of benzene itself. This is attributed to fluorine's strong ability to stabilize the positive charge in the reaction intermediate (the sigma complex) at the para position.

In nucleophilic aromatic substitution , the reactivity order is often F > Cl > Br > I. masterorganicchemistry.com This counterintuitive trend is because the rate-determining step is the nucleophilic attack, which is accelerated by the powerful inductive electron withdrawal of fluorine. The higher electronegativity of fluorine makes the attached carbon more electrophilic and better able to accommodate the incoming negative charge. Therefore, in a competitive scenario on the this compound ring, nucleophilic attack might preferentially lead to the displacement of the fluorine atom over the bromine atom, assuming other factors are equal.

| Property | Fluorine (-F) | Bromine (-Br) |

|---|---|---|

| Inductive Effect | Strongly electron-withdrawing (-I) | Moderately electron-withdrawing (-I) |

| Resonance Effect | Weakly electron-donating (+R) | Weakly electron-donating (+R) |

| Net Effect (EAS) | Mildly deactivating | Deactivating |

| Directing Effect (EAS) | Ortho, Para | Ortho, Para |

| Leaving Group Ability (SNAr) | Generally good (often better than Br) | Moderate |

Reactivity of the Ester Functional Group

The methyl ester moiety (-COOCH₃) of the compound exhibits reactivity characteristic of carboxylic acid derivatives, including hydrolysis, transesterification, and reduction.

Hydrolysis and Transesterification Reactions

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid (2-bromo-5-fluoro-4-methylbenzoic acid) under either acidic or basic conditions.

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification) involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. This process is generally irreversible because the resulting carboxylate anion is resonance-stabilized and non-reactive towards the alcohol by-product.

The rate of hydrolysis is influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing effects of the bromo and fluoro substituents increase the electrophilic character of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack and thus facilitating hydrolysis. semanticscholar.org

Transesterification: This reaction involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. nih.govmasterorganicchemistry.com Similar to hydrolysis, the reaction proceeds via nucleophilic attack on the ester carbonyl. Using a large excess of the new alcohol can drive the equilibrium towards the desired product. Aromatic esters are generally more reactive in transesterification than aliphatic esters. nih.gov

Reductive Transformations of the Ester Moiety

The ester functional group can be reduced to a primary alcohol, yielding (2-bromo-5-fluoro-4-methylphenyl)methanol. However, the choice of reducing agent is critical to achieve selectivity, especially given the presence of a reducible carbon-bromine bond.

While sodium borohydride (B1222165) (NaBH₄) is typically used for reducing aldehydes and ketones, it is generally unreactive towards esters under standard conditions. researchgate.net However, its reactivity can be enhanced. The use of a NaBH₄-methanol system in refluxing THF has been shown to reduce aromatic methyl esters to their corresponding alcohols. researchgate.net

More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would readily reduce the ester but would likely also reduce the carbon-bromine bond. For selective reduction, specific reagents are employed. Diisobutylaluminum hydride (DIBAL-H) is known to selectively reduce esters to alcohols, even in the presence of aryl halides. The stoichiometry of DIBAL-H is important; using an appropriate amount can ensure the reduction of the ester without affecting the C-Br bond.

| Reducing Agent/System | Reactivity with Ester Group | Reactivity with C-Br Bond | Primary Product |

|---|---|---|---|

| NaBH₄ (standard conditions) | Low / No | Low / No | No reaction |

| NaBH₄ / Methanol (B129727) (reflux) | Yes | Possible | (2-bromo-5-fluoro-4-methylphenyl)methanol |

| LiAlH₄ | Yes | Yes | Mixture of reduced products |

| DIBAL-H | Yes | Low / No (controlled) | (2-bromo-5-fluoro-4-methylphenyl)methanol |

Transformations of the Bromine Moiety

The bromine atom at the C2 position of this compound is a key functional group that enables a wide range of chemical transformations. Its reactivity is central to the utility of this compound as an intermediate in the synthesis of more complex molecules. The carbon-bromine (C-Br) bond can be selectively cleaved or used as a handle for the formation of new carbon-carbon and carbon-heteroatom bonds.

Reductive dehalogenation is a fundamental transformation that replaces the bromine atom with a hydrogen atom. This process is often accomplished through catalytic hydrogenation. researchgate.netaiinmr.com For aryl bromides, this reaction is typically carried out using a palladium-on-carbon (Pd/C) catalyst under a hydrogen gas atmosphere in a neutral medium. researchgate.netgoogle.com Bromides are generally reduced more readily and under milder conditions than the corresponding chlorides, requiring less catalyst. researchgate.netaiinmr.com This selectivity allows for the removal of the bromo group in the presence of other functional groups like chloro, nitro, or cyano moieties. researchgate.netgoogle.com

The feasibility and selectivity of dehalogenation are governed by thermochemical factors, primarily the bond dissociation enthalpy (BDE) of the carbon-halogen bond. google.comechemi.com The C-Br bond is significantly weaker than the C-F and C-H bonds on the aromatic ring, making it the most susceptible to cleavage under reductive conditions. The thermodynamic constraints of aromatic dehalogenation reactions are crucial for understanding the feasibility and the redox conditions necessary to promote them. google.com While fluorinated aromatics are noted to be distinct from their chloro- and bromo- counterparts in terms of thermodynamic stability towards dehalogenation, the C-Br bond in this compound remains the primary site for reductive cleavage. google.comechemi.com

Table 1: Typical Conditions for Reductive Dehalogenation of Aryl Bromides

| Catalyst | Reductant | Solvent | Temperature | Pressure | Typical Yield (%) |

|---|---|---|---|---|---|

| 10% Pd/C | H₂ gas | Ethanol, Methanol, or Ethyl Acetate | Room Temperature | 1-4 atm | >90 |

| 10% Pd/C | Sodium Hypophosphite | Acetic Acid / Water | 50-80 °C | Atmospheric | 85-95 |

This table presents generalized conditions based on literature for aryl bromides and may require optimization for the specific substrate. researchgate.netgoogle.com

The bromine moiety serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon (C–C) and carbon-nitrogen (C–N) bonds. stackexchange.com These reactions have revolutionized the synthesis of pharmaceuticals, natural products, and functional materials. rsc.org

C–C Bond Formation: The Suzuki-Miyaura coupling is a widely used method for forming C–C bonds by reacting an aryl halide with an organoboron reagent, such as an arylboronic acid. rsc.org this compound can be coupled with various aryl- and heteroarylboronic acids to synthesize complex biaryl structures. jove.com These reactions are typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precatalyst, in the presence of a base. rsc.org Other C-C coupling reactions include the Heck reaction (with alkenes), Sonogashira coupling (with terminal alkynes), and Stille coupling (with organostannanes).

C–N Bond Formation: The Buchwald-Hartwig amination is a powerful method for constructing C–N bonds by coupling aryl halides with amines. stackexchange.com This reaction allows for the introduction of primary and secondary amines, as well as anilines and other nitrogen-containing heterocycles, onto the aromatic ring of the substrate. stackexchange.comdocbrown.info The choice of palladium catalyst and ligand is crucial for achieving high yields and accommodating a broad scope of amine coupling partners. oregonstate.edu

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst / Ligand | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343) / H₂O | Biaryl Compound |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | Aryl Amine |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | Substituted Alkene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Aryl Alkyne |

This table illustrates common catalytic systems for cross-coupling reactions involving aryl bromides. Conditions are representative and require optimization. rsc.orgjove.comoregonstate.edu

Reactivity of the Methyl Group Towards Derivatization

While the bromine atom is the most common site for transformations, the methyl group at the C4 position also offers a handle for derivatization, primarily through free-radical reactions or oxidation.

Free-Radical Halogenation: The methyl group can undergo side-chain halogenation at the benzylic position. google.com This reaction proceeds via a free-radical mechanism, typically initiated by UV light or a radical initiator like AIBN (azobisisobutyronitrile). ncert.nic.ingoogle.com Using N-bromosuccinimide (NBS) leads to selective monobromination, yielding Methyl 2-bromo-5-fluoro-4-(bromomethyl)benzoate. researchgate.netgoogle.com This benzylic bromide is a highly versatile intermediate, susceptible to nucleophilic substitution to introduce a variety of functional groups (e.g., -OH, -CN, -OR, -NR₂). The stability of the intermediate benzyl (B1604629) radical, which is resonance-stabilized by the aromatic ring, dictates the high regioselectivity for this position over others. google.comnih.gov The presence of electron-withdrawing groups on the aromatic ring can make this reaction more difficult compared to simple toluene.

Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (CrO₃). google.com Milder, more controlled oxidation can potentially yield the corresponding aldehyde, although this often requires specific reagents to prevent over-oxidation to the carboxylic acid. For instance, treating a substituted toluene with chromyl chloride (Etard reaction) or chromic oxide in acetic anhydride (B1165640) can yield an aldehyde after hydrolysis. These transformations convert the relatively inert methyl group into a more versatile functional group for further synthetic modifications.

Detailed Mechanistic Studies of Key Chemical Transformations

Palladium-Catalyzed Cross-Coupling: The mechanism of palladium-catalyzed cross-coupling reactions is generally understood to proceed through a catalytic cycle involving three key elementary steps. stackexchange.com

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a square planar Pd(II) complex.

Transmetalation: The organic group from the coupling partner (e.g., the aryl group from a boronic acid in a Suzuki reaction) is transferred to the palladium center, displacing the halide. This step regenerates the organometallic reagent's salt. stackexchange.com The specific mechanism of transmetalation can vary depending on the coupling partners and conditions.

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C or C-N bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. stackexchange.comoregonstate.edu

Detailed kinetic and structural analyses have helped to elucidate catalyst resting states and turnover-limiting steps for different coupling systems. oregonstate.edu For example, in some cases, transmetalation is turnover-limiting, while in others, a step following transmetalation, such as the extrusion of SO₂ in desulfinative couplings, can be the slowest step.

Reductive Dehalogenation: The mechanism of catalytic hydrogenation involves the adsorption of both the aryl halide and hydrogen onto the surface of the palladium catalyst. researchgate.net On the catalyst surface, the H-H bond is cleaved, and the hydrogen atoms are added across the C-Br bond, leading to the cleavage of the halogen and the formation of a C-H bond.

Free-Radical Bromination: The side-chain bromination of the methyl group follows a classic free-radical chain mechanism. ncert.nic.innih.gov

Initiation: A radical initiator (e.g., light or peroxide) causes the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the methyl group to form HBr and a resonance-stabilized benzyl radical. nih.gov This benzyl radical then reacts with a molecule of NBS (or Br₂) to form the benzyl bromide product and a new bromine radical, which continues the chain reaction. ncert.nic.innih.gov

Termination: The reaction is terminated when two radicals combine.

Spectroscopic Characterization and Structural Elucidation of Methyl 2 Bromo 5 Fluoro 4 Methylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predicted Overview

In the absence of experimental data, a theoretical analysis of the expected NMR spectra can be hypothesized based on the compound's structure.

Proton (¹H) NMR Chemical Shift Analysis and Signal Assignment for Aromatic and Aliphatic Protons

The ¹H NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons and the aliphatic protons of the methyl and methoxy (B1213986) groups. The aromatic region would likely display two signals for the two protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns would be influenced by the surrounding bromo, fluoro, methyl, and methyl ester substituents. The aliphatic region is expected to contain two singlets: one for the methyl group attached to the aromatic ring and another for the methyl group of the ester functionality.

Table 1: Predicted ¹H NMR Data for Methyl 2-bromo-5-fluoro-4-methylbenzoate

| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| 1 | ~7.5-7.8 | Doublet | 1H | Aromatic H |

| 2 | ~7.0-7.3 | Doublet | 1H | Aromatic H |

| 3 | ~3.9 | Singlet | 3H | O-CH₃ (ester) |

Carbon-13 (¹³C) NMR Spectroscopy for the Carbon Framework Elucidation

The ¹³C NMR spectrum would provide insight into the carbon backbone of the molecule. It is expected to show nine distinct signals, corresponding to the nine carbon atoms in this compound. This includes six signals for the aromatic carbons, one for the carbonyl carbon of the ester, and two for the methyl carbons. The chemical shifts of the aromatic carbons would be significantly affected by the electronegativity and position of the bromine and fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (ppm) | Assignment |

|---|---|

| ~165 | C=O (ester) |

| ~158 (d) | C-F |

| ~135 | C-Br |

| ~115-130 | Aromatic C-H & C-C |

| ~52 | O-CH₃ (ester) |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Characterization of the Fluorine Environment

A ¹⁹F NMR experiment would be crucial for confirming the presence and electronic environment of the fluorine atom. A single signal would be expected for the fluorine atom on the aromatic ring. Its chemical shift would be characteristic of a fluoroaromatic compound and could show coupling to the nearby aromatic protons.

Vibrational Spectroscopy: Anticipated Functional Group Analysis

Vibrational spectroscopy techniques, such as FT-IR and Raman, are essential for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Characteristic Bands

The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the region of 1720-1740 cm⁻¹. Other key bands would include C-H stretching vibrations for the aromatic and aliphatic groups, C-O stretching of the ester, and vibrations associated with the C-F and C-Br bonds.

Table 3: Predicted FT-IR Characteristic Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3100-3000 | C-H stretch | Aromatic |

| ~2960-2850 | C-H stretch | Aliphatic (CH₃) |

| ~1730 | C=O stretch | Ester |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Ester |

| ~1100 | C-F stretch | Fluoroaromatic |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy would provide complementary information to the FT-IR data. The aromatic ring vibrations are typically strong in Raman spectra. The symmetric stretching of the C=C bonds in the benzene ring would be a prominent feature. Vibrations involving the less polar C-Br bond might also be more readily observed in the Raman spectrum compared to FT-IR.

Due to the lack of available experimental data, this article serves as a theoretical overview of the expected spectroscopic characteristics of this compound. Experimental verification is necessary to confirm these predictions and to fully elucidate the compound's structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

The electronic absorption properties of this compound are primarily determined by the π-electron system of the substituted benzene ring. The absorption bands in the UV-Vis spectrum arise from π → π* transitions. The positions and intensities of these bands are influenced by the various substituents: the bromo, fluoro, methyl, and methyl ester groups.

In general, the attachment of substituent groups to a benzene ring can cause shifts in the absorption bands to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift), and can also affect the intensity of the absorption (hyperchromic or hypochromic effects). spcmc.ac.in

Methyl Group (-CH₃): As an electron-donating group, the methyl group typically causes a small bathochromic shift in the absorption bands of the benzene ring. spcmc.ac.in

Halogens (-Br, -F): Halogen substituents also influence the UV-Vis spectrum. Their effect is twofold: the inductive effect (electron-withdrawing) and the resonance effect (electron-donating due to lone pairs). These competing effects generally result in a bathochromic shift of the primary and secondary benzene absorption bands. hnue.edu.vn

Methyl Ester Group (-COOCH₃): The methyl ester group is an electron-withdrawing group and can extend the conjugation of the π-system, which typically leads to a bathochromic shift.

Considering the combined effects of these substituents on the benzene ring, the UV-Vis spectrum of this compound is expected to show absorption maxima at longer wavelengths compared to unsubstituted benzene. A summary of the expected UV-Vis absorption data is presented in the table below.

| Parameter | Expected Value/Range | Influencing Factors |

| λmax (Primary Band) | ~210-240 nm | Combined bathochromic shifts from all substituents. |

| λmax (Secondary Band) | ~260-290 nm | Influence of electron-donating and electron-withdrawing groups on the benzene π-system. |

| Molar Absorptivity (ε) | Moderate to High | The presence of multiple substituents generally increases the intensity of absorption bands. |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a crucial technique for confirming the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns. For this compound (C₉H₈BrFO₂), the exact molecular weight can be calculated, and its fragmentation in the mass spectrometer can be predicted based on the functional groups present.

The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of this compound is expected to proceed through several common pathways for aromatic esters and halogenated compounds. Key fragmentation patterns would likely include:

Loss of the methoxy group (-OCH₃): This would result in a fragment ion with a mass of [M - 31]⁺.

Loss of the methyl ester group (-COOCH₃): This would lead to a fragment ion at [M - 59]⁺.

Cleavage of the bromine atom: This would produce a fragment at [M - 79/81]⁺.

Decarbonylation: Loss of a carbonyl group (CO) from fragment ions is also a possibility.

A table summarizing the predicted major fragments in the mass spectrum of this compound is provided below.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 246/248 | [C₉H₈BrFO₂]⁺ | Molecular Ion (M⁺) |

| 215/217 | [C₈H₅BrFO]⁺ | Loss of -OCH₃ |

| 187/189 | [C₈H₈BrF]⁺ | Loss of -COOCH₃ |

| 167 | [C₉H₈FO₂]⁺ | Loss of -Br |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound has been reported in the Cambridge Structural Database, the solid-state structure can be predicted based on the known packing preferences of substituted aromatic compounds.

The crystal packing of benzene derivatives is influenced by a variety of non-covalent interactions, such as π-π stacking, C-H···π interactions, and halogen bonding. The substituents on the aromatic ring play a critical role in directing the crystal packing. sciencenet.cn

Planarity: The benzene ring is planar, and the substituents will lie in or close to this plane.

Intermolecular Interactions: The presence of the bromine and fluorine atoms allows for the possibility of halogen bonding (C-Br···O, C-F···H) and other dipole-dipole interactions, which will significantly influence the crystal packing. The methyl and methyl ester groups will be involved in van der Waals interactions.

Packing Motifs: Substituted aromatic compounds often adopt common packing motifs such as herringbone or stacked arrangements. The specific arrangement for this compound will depend on the interplay of the various intermolecular forces to achieve the most stable crystal lattice. researchgate.net

A hypothetical data table for the crystallographic parameters of this compound, based on typical values for similar organic compounds, is presented below. It is important to note that these are predictive values and would require experimental verification.

| Parameter | Predicted Value | Comments |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted benzene derivatives. |

| Space Group | P2₁/c or P-1 | Frequently observed for centrosymmetric and non-centrosymmetric molecules, respectively. |

| Unit Cell Dimensions | a ≈ 7-10 Å, b ≈ 5-15 Å, c ≈ 10-20 Å, β ≈ 90-110° | Typical ranges for small organic molecules. |

| Z (Molecules per unit cell) | 2 or 4 | A common number of molecules in the asymmetric unit for these crystal systems. |

Computational and Theoretical Investigations of Methyl 2 Bromo 5 Fluoro 4 Methylbenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like Methyl 2-bromo-5-fluoro-4-methylbenzoate, DFT would be the foundational approach to understanding its structural and electronic properties.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. Using a functional such as B3LYP and a basis set like 6-311++G(d,p), the molecular geometry would be optimized to find the lowest energy conformation. This process would yield precise bond lengths, bond angles, and dihedral angles. Analysis of the electronic structure would follow, providing insights into the distribution of electrons within the molecule and the nature of the chemical bonds.

Table 1: Predicted Optimized Geometrical Parameters (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-Br Bond Length | Data not available |

| C-F Bond Length | Data not available |

| C=O Bond Length | Data not available |

| Aromatic C-C Bond Lengths | Data not available |

| C-O-C Bond Angle | Data not available |

Note: This table is illustrative. Specific values would be generated from DFT calculations.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability. A larger gap suggests higher stability and lower chemical reactivity. The spatial distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Properties (Illustrative)

| Property | Predicted Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap | Data not available |

Note: This table is illustrative. Specific values would be generated from DFT calculations.

Prediction of Vibrational Frequencies and Comparison with Experimental Spectra

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. By calculating the harmonic frequencies, a theoretical spectrum can be generated. This theoretical spectrum is invaluable for interpreting experimental spectroscopic data, allowing for the assignment of specific vibrational modes to the observed peaks.

Computational Prediction of NMR Chemical Shifts and Correlation with Experimental Data

The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values can be correlated with experimental NMR data to confirm the molecular structure and assign signals to specific nuclei within the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties and UV-Vis Spectra

To understand the electronic transitions and the ultraviolet-visible (UV-Vis) absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) calculations would be performed. This method can predict the excitation energies and oscillator strengths of electronic transitions, which allows for the simulation of the UV-Vis spectrum. The calculated spectrum would show the absorption maxima (λmax) and provide insights into the nature of the electronic transitions, such as n→π* or π→π*.

Analysis of Electronic Charge Distribution and Intramolecular Interactions

An analysis of the electronic charge distribution, often visualized through a Molecular Electrostatic Potential (MEP) map, would reveal the electron-rich and electron-deficient regions of the molecule. This information is critical for understanding intermolecular interactions and the molecule's reactivity towards other species. Further analysis, such as Natural Bond Orbital (NBO) analysis, could provide deeper insights into intramolecular interactions, such as hyperconjugation and charge delocalization.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules, providing insights into atomic charges, hybridization, and intramolecular interactions. This analysis helps in understanding the charge transfer and bonding interactions within a molecule.

A key aspect of the NBO analysis would be the examination of the stabilization energies associated with these charge transfer events. For instance, the interaction between the lone pairs of the fluorine atom and the adjacent π* orbitals of the benzene (B151609) ring would be of particular interest, as would the interactions involving the bromine atom and the ester group. The computed natural charges on each atom would further elucidate the electronic nature of the molecule, highlighting the electron-withdrawing or electron-donating character of the various substituents.

Interactive Data Table: Hypothetical NBO Analysis Results for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |

| LP (F) | π(C-C) of ring | Data not available |

| LP (Br) | σ(C-C) of ring | Data not available |

| LP (O of OCH3) | σ(C-carbonyl) | Data not available |

| π (C=C) of ring | σ(C-Br) | Data not available |

Molecular Electrostatic Potential (MESP) Mapping for Electrophilic/Nucleophilic Sites

The Molecular Electrostatic Potential (MESP) is a valuable tool in computational chemistry for predicting the reactive sites of a molecule. It is calculated by mapping the electrostatic potential onto the electron density surface of the molecule. The MESP provides a visual representation of the charge distribution, with different colors indicating regions of varying electrostatic potential.

For this compound, an MESP map would identify the regions susceptible to electrophilic and nucleophilic attack. Typically, regions with a negative electrostatic potential (often colored red or yellow) are electron-rich and are likely to be attacked by electrophiles. Conversely, regions with a positive electrostatic potential (usually colored blue) are electron-deficient and are prone to nucleophilic attack.

In this molecule, the oxygen atoms of the ester group would be expected to exhibit a strong negative potential, making them nucleophilic sites. The hydrogen atoms of the methyl groups would show a positive potential. The aromatic ring would display a more complex potential distribution due to the competing electronic effects of the bromo, fluoro, methyl, and methyl ester substituents. The MESP analysis would be crucial for understanding and predicting the regioselectivity of various chemical reactions involving this compound.

Hirshfeld Charge Analysis as a Reactivity Descriptor

Hirshfeld charge analysis is a method for partitioning the electron density of a molecule among its constituent atoms. The resulting Hirshfeld charges are less dependent on the basis set used in the calculation compared to other population analysis methods, making them a reliable descriptor of the electronic distribution.

By calculating the Hirshfeld charges for each atom in this compound, one can gain further insight into the local reactivity of the molecule. These charges can be used to predict which atoms are more likely to participate in electrostatic interactions and chemical reactions. For example, atoms with a more negative Hirshfeld charge are generally more nucleophilic, while those with a more positive charge are more electrophilic.

The analysis of Hirshfeld charges would complement the MESP mapping by providing a quantitative measure of the charge distribution. This information is valuable for developing a comprehensive understanding of the molecule's reactivity profile.

Conformational Analysis and Potential Energy Surfaces using Molecular Mechanics and Ab Initio Methods

The biological activity and chemical reactivity of a molecule are often dependent on its three-dimensional structure. Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation about single bonds) of a molecule and to determine their relative energies.

For this compound, a key aspect of conformational analysis would be the study of the rotation around the single bond connecting the ester group to the benzene ring. By systematically rotating this bond and calculating the energy at each step using molecular mechanics or ab initio methods, a potential energy surface can be generated. The minima on this surface correspond to the stable conformations of the molecule, while the maxima represent the transition states for conformational changes.

Understanding the preferred conformation and the energy barriers to rotation is essential for predicting how the molecule will interact with other molecules, such as enzymes or receptors, in a biological system.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods are instrumental in elucidating the detailed mechanisms of chemical reactions. These studies involve the calculation of the energies of reactants, products, intermediates, and transition states along a reaction pathway.

For this compound, quantum chemical studies could be employed to investigate a variety of reactions, such as nucleophilic aromatic substitution or reactions involving the ester group. By mapping the potential energy surface for a given reaction, the transition state structure can be identified, and the activation energy can be calculated. This information is crucial for understanding the kinetics and feasibility of the reaction.

These theoretical investigations provide a molecular-level understanding of reaction mechanisms that can be difficult to obtain through experimental methods alone. They can aid in the design of new synthetic routes and in the prediction of the products of unknown reactions.

Advanced Applications of Methyl 2 Bromo 5 Fluoro 4 Methylbenzoate in Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The structural features of Methyl 2-bromo-5-fluoro-4-methylbenzoate make it a highly useful intermediate in the multi-step synthesis of complex organic molecules. The presence of multiple distinct functional groups provides chemists with a platform for selective and sequential reactions. The bromine atom, for example, is amenable to a wide range of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, which are fundamental for the formation of carbon-carbon bonds. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at this position.

The fluorine atom and the methyl group on the aromatic ring influence the reactivity and regioselectivity of further chemical transformations. chemicalbook.com The electron-withdrawing nature of the fluorine atom can activate or deactivate certain positions on the ring towards nucleophilic or electrophilic attack, providing a means to control the outcome of subsequent reactions. chemicalbook.com The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides, esters, or acid chlorides, further expanding the synthetic possibilities. nbinno.com

The synthesis of complex molecules often relies on the use of such multifunctional building blocks that allow for the controlled and predictable assembly of the target structure. While specific examples detailing the use of this compound in the total synthesis of a named complex natural product are not prevalent in the public domain, its utility can be inferred from the common strategies employed in modern organic synthesis. The combination of a halogen for cross-coupling, a fluorine atom for modulating electronic properties, and an ester for further functionalization makes it an ideal starting material for the construction of highly substituted aromatic systems that are often found in biologically active compounds and advanced materials.

Building Block in the Development of Active Pharmaceutical Ingredients (APIs) and Specialty Chemicals

The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance their pharmacological properties. mdpi.com Fluorine can improve metabolic stability, increase binding affinity, and modulate the acidity or basicity of nearby functional groups. nih.gov As such, fluorinated building blocks like this compound are of significant interest in the development of new active pharmaceutical ingredients (APIs). nbinno.com

The substituted benzoate (B1203000) scaffold is a common feature in a variety of therapeutic agents. For instance, many kinase inhibitors, which are a cornerstone of modern cancer therapy, feature highly substituted aromatic rings. mdpi.commdpi.com The specific substitution pattern of this compound could serve as a key fragment for the synthesis of novel kinase inhibitors or other targeted therapies. nih.govmanipal.edu The bromine atom provides a convenient handle for introducing the necessary diversity at a key position of the molecule, while the fluorine and methyl groups can fine-tune the electronic and steric properties to optimize interactions with the biological target.

The table below illustrates examples of APIs that contain substituted fluorinated aromatic rings, highlighting the importance of building blocks with similar structural motifs to this compound.

| API | Therapeutic Area | Relevance of the Fluorinated Aromatic Moiety |

| Fluoxetine | Antidepressant | The trifluoromethyl group enhances metabolic stability and brain penetration. google.com |

| Ciprofloxacin | Antibiotic | The fluorine atom at position 6 is crucial for its antibacterial activity. google.com |

| Vemurafenib | Anticancer (Melanoma) | A fluorinated phenyl group contributes to the high potency and selectivity of this BRAF kinase inhibitor. rroij.com |

| Sitagliptin | Antidiabetic | Contains a trifluorophenyl group that plays a key role in its binding to the DPP-4 enzyme. |

Beyond pharmaceuticals, this compound also has potential as a precursor for specialty chemicals, including agrochemicals. google.com The introduction of fluorine into pesticides can significantly enhance their efficacy and selectivity. google.com

Precursor in the Synthesis of Advanced Organic Materials (e.g., Liquid Crystals, Polymers)

The unique electronic and steric properties imparted by the fluorine and bromine atoms make this compound a potential precursor for advanced organic materials. In the field of liquid crystals, the incorporation of fluorine atoms into the molecular structure is a common strategy to tune the material's properties, such as its dielectric anisotropy, viscosity, and mesophase behavior. rsc.org The polarity of the C-F bond can significantly influence the intermolecular interactions that govern the formation of liquid crystalline phases. mdpi.com

The rigid aromatic core of this compound, combined with its potential for further functionalization, makes it a candidate for the synthesis of novel liquid crystal molecules. For example, the bromine atom could be replaced with a longer alkyl or alkoxy chain via a cross-coupling reaction, a common structural feature of calamitic (rod-shaped) liquid crystals. The ester group could also be modified to introduce other functionalities that promote mesophase formation. The presence of a lateral fluorine atom can influence the packing of the molecules and lead to the formation of specific mesophases. tandfonline.com

In polymer science, halogenated aromatic compounds can be used as monomers in the synthesis of high-performance polymers. rsc.org For example, they can undergo polymerization through various cross-coupling reactions to form conjugated polymers with interesting electronic and optical properties. Benzoic acid derivatives can also be used as catalysts or monomers in ring-opening polymerization reactions. rsc.org The presence of fluorine in the polymer backbone can enhance thermal stability, chemical resistance, and confer specific optical or electrical properties. While the direct polymerization of this compound is not widely reported, its potential as a monomer or a precursor to a monomer for specialty polymers is an area of interest.

Synthesis of Analogues and Derivatives for Structure-Reactivity Relationship Investigations

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry and materials science, providing insights into how the chemical structure of a molecule influences its biological activity or physical properties. nih.gov this compound is an excellent starting point for the synthesis of a library of analogues to conduct such investigations.

By systematically modifying each of the functional groups on the aromatic ring, researchers can probe the importance of each substituent for a desired activity. For example, in a drug discovery program, the bromine atom can be replaced with a variety of other groups using cross-coupling chemistry to explore the effect of different substituents on target binding. acs.org The methyl group could be replaced with other alkyl groups of varying size to investigate steric effects. The fluorine atom's position could be varied, or it could be replaced with other electron-withdrawing or electron-donating groups to understand the electronic requirements for activity.

The following table outlines a hypothetical SAR study starting from this compound for the optimization of a kinase inhibitor.

| Modification | Rationale | Desired Outcome |

| Vary the substituent at the 2-position (Br) | Explore the binding pocket and identify key interactions. | Increased potency and selectivity. |

| Modify the 4-position (methyl group) | Probe for steric clashes or favorable van der Waals interactions. | Improved binding affinity. |

| Change the 5-position (fluoro group) | Modulate the electronic properties of the ring and pKa of adjacent groups. | Enhanced cell permeability and metabolic stability. nih.gov |

| Alter the ester group | Introduce new hydrogen bonding partners or improve solubility. | Better pharmacokinetic properties. |

Through the synthesis and evaluation of such analogues, a detailed understanding of the structure-activity relationships can be developed, guiding the design of more potent and selective molecules. rroij.com

Future Research Directions and Opportunities

Exploration of Novel Catalytic Transformations for Functionalization

The structure of Methyl 2-bromo-5-fluoro-4-methylbenzoate, with its activated C-Br bond and potential C-H functionalization sites, makes it a prime candidate for advanced catalytic transformations. Future research will likely focus on leveraging transition-metal catalysis to introduce a wide array of functional groups, thereby expanding its utility as a synthetic intermediate.

A key area of exploration involves Ruthenium(II)-catalyzed C-H functionalization . The carboxylate group, even in its ester form, can act as a weakly coordinating directing group, guiding catalysts to activate specific C-H bonds on the aromatic ring. rsc.orgmdpi.com Research into user-friendly ruthenium(II) biscarboxylate complexes could enable direct C-H arylations, alkenylations, and alkynylations at the positions ortho to the ester group. rsc.org This approach circumvents the need for pre-functionalized starting materials, aligning with principles of atom and step economy. For instance, selective ortho C–H alkylation and C–H alkenylation of benzoic acids using allyl alcohols has been demonstrated with ruthenium catalysts, a methodology that could be adapted for this methyl ester. acs.org

Palladium-catalyzed cross-coupling reactions also represent a significant avenue for future work. While traditional Suzuki and Heck couplings are well-established, novel protocols are continuously being developed. For example, palladium-catalyzed intramolecular direct arylation, combining decarboxylation with C-H activation, has been used to form dibenzofuran (B1670420) derivatives from benzoic acids. nih.gov Adapting such tandem processes could lead to novel heterocyclic scaffolds from derivatives of this compound. Furthermore, systematic studies on carbonylative transformations of similar 1-bromo-2-fluorobenzenes have shown that various nucleophiles can be used to construct six-membered heterocycles, suggesting a rich area for exploration. nih.gov

Future investigations may also explore other transition metals like rhodium and iridium for C-H functionalization, potentially offering complementary reactivity and selectivity to existing palladium and ruthenium systems. mdpi.comresearchgate.net

Development of Asymmetric Synthesis Routes for Chiral Derivatives

The creation of chiral molecules is paramount in medicinal chemistry and materials science. Developing asymmetric routes to chiral derivatives of this compound would significantly enhance its value. Future research will likely focus on the application of modern asymmetric catalysis to generate enantioenriched products.

One promising direction is the use of chiral-at-metal catalysts . For instance, chiral-at-iron complexes, where the chirality originates from the stereogenic metal center coordinated by achiral ligands, have proven highly effective in asymmetric transformations like the hetero-Diels-Alder reaction. researchgate.net Such catalysts could be employed in cycloaddition reactions using derivatives of the title compound to construct complex chiral cyclic structures with high diastereo- and enantioselectivity.

Asymmetric organocatalysis presents another powerful strategy. Chiral phosphoric acids and other organocatalysts can facilitate a variety of enantioselective reactions. researchgate.net For example, the enantioselective Mukaiyama-Michael addition, which creates C-C bonds, has been successfully applied to generate functionalized chiral diazoacetoacetates with high enantiomeric excess using chiral copper(II) catalysts. nih.gov This type of methodology could be adapted to react with derivatives of this compound, introducing chiral side chains. Enantioselective photocatalysis is also an emerging field that enables the construction of chiral cyclic compounds through photo-induced asymmetric cycloadditions, offering a novel approach to building molecular complexity. mdpi.com

The goal of these efforts is to move beyond classical resolution methods and develop catalytic processes that directly generate single enantiomers, which is a more efficient and sustainable approach. csic.es

Integration into Continuous Flow Chemistry Methodologies for Scalable Production

For this compound to be utilized as an intermediate in large-scale applications, such as pharmaceuticals, efficient and scalable production methods are essential. Continuous flow chemistry offers significant advantages over traditional batch processing in terms of safety, efficiency, heat transfer, and scalability. scispace.commdpi.comazolifesciences.com

Future research will focus on translating the synthesis of this compound and its derivatives into continuous flow systems. This involves designing plug flow or packed-bed reactors for key reaction steps. scispace.com Flow chemistry is particularly well-suited for handling hazardous reagents or intermediates and for reactions that are highly exothermic, as the small reactor volumes and high surface-area-to-volume ratios allow for superior temperature control. d-nb.info For instance, hazardous intermediates like diazonium salts, which might be involved in the synthesis from an amino precursor, can be generated and consumed in situ, minimizing risk. d-nb.info

The scalability of flow processes can be achieved by "numbering up" (running multiple reactors in parallel) or by extending the reactor length, providing a more predictable transition from lab to production scale. stolichem.com Studies on the continuous-flow nitration of aromatic compounds have demonstrated successful scale-up to produce hundreds of grams per hour, showcasing the industrial potential of this technology for producing substituted aromatics. rsc.orgrsc.orgresearchgate.net The integration of synthesis, purification, and analysis into a single, automated flow platform represents the ultimate goal for on-demand pharmaceutical manufacturing. buu.ac.th

Advanced Computational Modeling for Predictive Synthesis and Reactivity Design